molecular formula C6H7NO2S2 B2953158 3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid CAS No. 313514-01-1

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid

Cat. No.: B2953158
CAS No.: 313514-01-1
M. Wt: 189.25
InChI Key: IKGSETBXWVRKLQ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid is a specialized thiazole derivative offered for research and development purposes. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in numerous FDA-approved drugs . This particular compound features a carboxylic acid moiety and a thioxo group, making it a valuable intermediate for constructing more complex molecules or for probing biological interactions. Researchers can utilize this compound in the synthesis of novel chemical entities, leveraging its functional groups for further derivatization. Its core structure is relevant for investigations across multiple therapeutic areas, given that thiazole derivatives have demonstrated significant potential as anti-inflammatory agents , antimicrobials , and anticancer compounds . The structural motif of this compound makes it a candidate for use in biochemical assays and as a building block in drug discovery programs aimed at developing new therapeutic agents. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-3-4(5(8)9)11-6(10)7(3)2/h1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGSETBXWVRKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid typically involves the reaction of 4-amino-3,4-dimethylthiazole with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Reactivity

Substituent Effects
  • Methyl Groups at Positions 3 and 4 : These substituents introduce steric hindrance, reducing reactivity at adjacent positions compared to unsubstituted analogs like 2-thioxo-2,3-dihydrothiazole-5-carboxylic acid. For example, in diaziridine synthesis, the methyl groups in 3,4-dimethyl derivatives require precise stoichiometry of CS₂ and KOH (1:1.7:2.0 molar ratio for hydrazide, CS₂, and KOH) to avoid forming thiadiazolidine byproducts .
  • Ethyl Ester Derivatives : Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate () replaces the carboxylic acid with an ester group, enhancing lipophilicity and altering solubility. This modification is critical in prodrug design .
Planarity and Crystallography
  • X-ray analysis of structurally related compounds, such as 3-benzoylamino-4-amino-2-imino-2,3-dihydrothiazole-5-carboxylic acid ethyl ester (), reveals non-planar configurations with three distinct planar regions (P1, P2, P3). In contrast, the 3,4-dimethyl substitution in the target compound likely increases torsional strain, further reducing planarity and affecting intermolecular interactions .

Physicochemical Properties

Table 2: Physical Properties of Selected Thiazole Derivatives
Compound Name Melting Point (°C) Solubility NMR Shifts (δ, ppm) Reference
3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid 215–217 (dec.) Moderate in DMF S=CS (δ 165–170)
2-Diethylamino-5-(3,4-dimethyl-2-thioxo-3H-thiazol-5-yl)-[1,3,4]oxadiazole (13a) 148–150 Soluble in acetone CH₃ (δ 1.2–1.4), N(CH₂CH₃)₂ (δ 3.4–3.6)
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid COOH (δ 12.1), CH₃ (δ 2.1–2.3)
  • Key Insight: The carboxylic acid group in the target compound reduces solubility in non-polar solvents compared to ester or oxazole analogs. Methyl substituents downfield-shift NMR signals for adjacent protons .

Biological Activity

3,4-Dimethyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid (CAS No. 313514-01-1) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its thione structure and has been studied for its potential applications in agriculture and medicine due to its growth stimulant and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C6H7NO2S2C_6H_7NO_2S_2, with a molecular weight of 175.25 g/mol. The compound features a thiazole ring with a thione functional group, which plays a crucial role in its biological activity.

1. Plant Growth Stimulant Activity

Research indicates that derivatives of this compound exhibit significant plant growth stimulant activities. In comparative studies, these compounds have shown effectiveness similar to that of heteroauxin, a well-known plant growth regulator. The synthesized compounds were tested in greenhouse conditions and demonstrated promising results in enhancing plant growth parameters such as height and biomass accumulation .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses both antibacterial and antifungal activities. For instance, it was tested against various strains of bacteria including Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics like tetracycline .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Standard (Tetracycline)
Staphylococcus aureus1516
Bacillus cereus1415
Escherichia coli1214
Pseudomonas aeruginosa1113

3. Cytotoxicity and Antitumor Activity

The biological activity of thiazole derivatives extends into cancer research, where they have been investigated for cytotoxic effects against various cancer cell lines. Notably, the presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds. For example, structural modifications have been shown to improve the IC50 values significantly against different tumor cell lines .

Table 2: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AJurkat1.61 ± 1.92
Compound BA-4311.98 ± 1.22
Compound CHT29<10

Case Study 1: Agricultural Application

In a controlled greenhouse study, various formulations containing derivatives of the compound were applied to crops such as tomatoes and cucumbers. The results indicated a marked improvement in growth metrics compared to untreated controls, suggesting practical applications in agricultural settings as bio-stimulants .

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were tested for their antimicrobial efficacy against clinical isolates of pathogenic bacteria. The study highlighted that specific substitutions on the thiazole ring significantly enhanced antibacterial activity, making them potential candidates for developing new antimicrobial agents .

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